molecular formula C18H17NO B11858296 2-Ethyl-3-(p-tolyl)isoquinolin-1(2H)-one CAS No. 191532-94-2

2-Ethyl-3-(p-tolyl)isoquinolin-1(2H)-one

Cat. No.: B11858296
CAS No.: 191532-94-2
M. Wt: 263.3 g/mol
InChI Key: LOKIQFDWCKRRQI-UHFFFAOYSA-N
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Description

2-Ethyl-3-(p-tolyl)isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(p-tolyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to the isoquinolinone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield. The process might include steps like crystallization and purification to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(p-tolyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield isoquinolinone derivatives with additional oxygen-containing functional groups, while reduction could produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-Ethyl-3-(p-tolyl)isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(p-tolyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3-(p-tolyl)isoquinoline: Similar structure but lacks the ketone group.

    3-(p-Tolyl)isoquinolin-1(2H)-one: Similar structure but lacks the ethyl group.

    2-Ethylisoquinolin-1(2H)-one: Similar structure but lacks the p-tolyl group.

Uniqueness

2-Ethyl-3-(p-tolyl)isoquinolin-1(2H)-one is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

191532-94-2

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

2-ethyl-3-(4-methylphenyl)isoquinolin-1-one

InChI

InChI=1S/C18H17NO/c1-3-19-17(14-10-8-13(2)9-11-14)12-15-6-4-5-7-16(15)18(19)20/h4-12H,3H2,1-2H3

InChI Key

LOKIQFDWCKRRQI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C

Origin of Product

United States

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